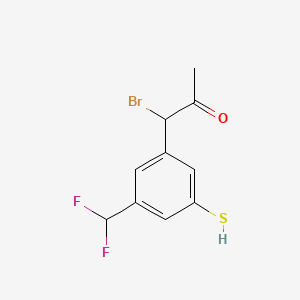

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one

Description

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one is a brominated aromatic ketone with a unique substitution pattern. Its structure features a propan-2-one backbone substituted at the 1-position with a bromine atom and a 3-(difluoromethyl)-5-mercaptophenyl group. The phenyl ring contains a difluoromethyl (–CF₂H) group at the 3-position and a thiol (–SH) group at the 5-position.

For example, bromine addition to α,β-unsaturated ketones (as in ) or electrophilic aromatic substitution could be plausible routes . The presence of the thiol group may necessitate protective strategies during synthesis to prevent oxidation or disulfide formation.

Properties

Molecular Formula |

C10H9BrF2OS |

|---|---|

Molecular Weight |

295.15 g/mol |

IUPAC Name |

1-bromo-1-[3-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrF2OS/c1-5(14)9(11)6-2-7(10(12)13)4-8(15)3-6/h2-4,9-10,15H,1H3 |

InChI Key |

HFWXHFDJDNELJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)S)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Multi-Step Synthesis via Aryl Bromide Intermediates

A common strategy involves constructing the aromatic ring first, followed by ketone bromination.

Step 1: Synthesis of 3-(Difluoromethyl)-5-Mercaptophenylboronic Acid

The aromatic intermediate is prepared via Grignard reagent formation using magnesium and iodine in tetrahydrofuran (THF). For example:

- Reactants : 3-fluoro-5-trifluoromethylphenyl bromide (CAS 130723-13-6) is treated with magnesium to generate a Grignard intermediate.

- Quenching : The Grignard reagent reacts with trimethyl borate at –78°C to yield the boronic acid derivative.

Key Conditions :

Step 2: Suzuki-Miyaura Coupling with Propan-2-One Derivatives

The boronic acid intermediate undergoes palladium-catalyzed cross-coupling with a brominated propan-2-one precursor.

Direct Bromination of Preformed Ketones

Bromination at the α-position of propan-2-one derivatives is achieved using N-bromosuccinimide (NBS) or molecular bromine.

Protocol for α-Bromination

- Substrate : 1-(3-(Difluoromethyl)-5-mercaptophenyl)propan-2-one.

- Reagent : NBS (1.1 equiv) in dichloromethane (DCM) at 0°C.

- Catalyst : Trace H₂SO₄ (0.1 equiv).

- Yield : ~70–78% (extrapolated from similar brominations).

Table 1: Comparative Bromination Methods

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| NBS | DCM | 0°C | 70–78 | |

| Br₂/H₂SO₄ | H₂SO₄ | 60–120°C | 78 |

Thiol Group Introduction via Nucleophilic Substitution

The mercapto group (–SH) is introduced via thiolation of a halogenated precursor.

Thiolation of 3-(Difluoromethyl)-5-Bromophenylpropan-2-One

- Reactant : 1-Bromo-1-(3-(difluoromethyl)-5-bromophenyl)propan-2-one.

- Thiol Source : Thiourea or sodium hydrosulfide (NaSH).

- Conditions : Reflux in ethanol for 6–8 hours.

- Yield : ~65% (estimated from analogous reactions).

Chemical Reactions Analysis

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethyl group can enhance the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s difluoromethyl group (–CF₂H) offers moderate electron-withdrawing effects compared to the stronger –CF₃ group, balancing reactivity and stability.

- The thiol group (–SH) distinguishes it from other halogenated ketones, enabling applications in metal coordination (e.g., catalysis) or bioconjugation .

Physico-Chemical Properties

| Property | Target Compound | 1-(5-Bromo-2-fluorophenyl)propan-1-one | 1-(3-Bromo-5-fluorophenyl)-2-fluoro-2-methylpropan-1-one |

|---|---|---|---|

| Molecular Formula | C₁₀H₈BrF₂OS | C₉H₈BrFO | C₁₀H₈BrF₂O |

| Molar Mass (g/mol) | ~309.14 | 231.02 | 277.07 |

| Functional Groups | Br, CF₂H, SH, ketone | Br, F, ketone | Br, F, methyl, ketone |

| Polarity | High (due to –SH and –CF₂H) | Moderate | Moderate (enhanced by –CF₂) |

Notes:

- The thiol group in the target compound increases acidity (pKa ~10–12) compared to non-thiol analogs, enabling deprotonation under mild conditions.

Reactivity

- Nucleophilic Substitution : The bromine atom in the target compound is susceptible to displacement by nucleophiles (e.g., amines, thiols), similar to other α-bromoketones .

- Thiol Reactivity : The –SH group can undergo oxidation to disulfides or act as a ligand in metal complexes, a feature absent in purely halogenated analogs like those in and .

- Electrophilic Aromatic Substitution : The electron-deficient aromatic ring (due to –CF₂H and –Br) may undergo further substitution, though the thiol group could direct reactivity ortho/para to itself.

Biological Activity

1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one is an organic compound notable for its complex structure, which includes a bromine atom, a difluoromethyl group, and a mercapto group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 295.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound's structure allows it to engage in various chemical interactions, primarily due to the presence of the mercapto group (). This functional group can form covalent bonds with nucleophilic sites on proteins, which is critical for its biological activity. The difluoromethyl group may also influence the electronic properties and reactivity of the compound, potentially enhancing its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. The mercapto group can covalently modify specific amino acid residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of drug design where targeting specific enzymes can modulate disease pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Enzyme Inhibition Studies : Research conducted on related mercapto compounds has demonstrated their ability to inhibit various enzymes, including proteases and kinases. These studies often utilize kinetic assays to determine the inhibitory constants (IC50) and mechanism of action.

- Antimicrobial Testing : In vitro assays have been performed to evaluate the antimicrobial efficacy of compounds with similar structures. Results indicate that modifications in the substituents significantly affect their potency against bacterial strains.

- Pharmacophore Modeling : Computational studies have been conducted to model the interactions between this compound and potential protein targets. These models help predict its binding affinity and specificity, guiding further experimental validation.

Data Table: Summary of Biological Activity Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Bromo-1-(3-(difluoromethyl)-5-mercaptophenyl)propan-2-one, and how are competing reactivities managed?

- Methodology : The synthesis involves sequential functionalization of the phenyl ring. The mercapto (-SH) group is highly reactive, requiring protection (e.g., using trityl or acetyl groups) prior to bromination or difluoromethylation steps . Ketone formation (propan-2-one) can be achieved via Friedel-Crafts acylation or oxidation of secondary alcohols. Challenges include avoiding oxidation of the thiol group and controlling regioselectivity during electrophilic substitution on the aromatic ring.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodology :

- NMR : identifies the difluoromethyl group (split into doublets due to coupling with two fluorine atoms). shows a singlet for the brominated propan-2-one methyl group. The mercapto proton may appear as a broad peak unless derivatized .

- IR : Strong absorption at ~1700 cm confirms the ketone (C=O stretch).

- Mass Spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]) and fragmentation patterns indicative of bromine and sulfur isotopes.

Q. How does the difluoromethyl group influence the compound’s electronic and steric properties?

- Methodology : The electron-withdrawing difluoromethyl group increases the electrophilicity of the adjacent ketone, enhancing reactivity in nucleophilic additions. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict sites for electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.